molecular formula C8H9BrO2S B1399159 Propan-2-yl 5-bromothiophene-2-carboxylate CAS No. 1174013-07-0

Propan-2-yl 5-bromothiophene-2-carboxylate

Cat. No.: B1399159
CAS No.: 1174013-07-0
M. Wt: 249.13 g/mol
InChI Key: LVELELOTXWYCDB-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The systematic IUPAC name propan-2-yl 5-bromothiophene-2-carboxylate is derived through hierarchical substitution rules. The parent heterocycle is thiophene , a five-membered aromatic ring containing one sulfur atom. The substituents are numbered to assign the lowest possible locants:

  • A bromine atom occupies position 5.
  • A carboxylate ester group (-COO-) is attached at position 2.

The ester moiety is further specified by the alkyl group propan-2-yl (isopropyl), forming the full name. Isomeric possibilities include:

  • Positional isomers : Bromine and ester groups at alternate positions (e.g., 4-bromo-3-carboxylate).
  • Ester group isomers : Substitution with alternative alkyl groups (e.g., ethyl or methyl esters).

Molecular Formula and Weight Analysis

The molecular formula C₈H₉BrO₂S reflects:

  • 8 carbon atoms : 5 from thiophene, 3 from the isopropyl group.
  • 1 bromine atom : Atomic weight ≈79.9 g/mol.
  • 2 oxygen atoms : From the carboxylate ester.
  • 1 sulfur atom : Integral to the thiophene ring.
Property Value
Molecular weight 249.12 g/mol
Exact mass 247.95 Da
Unsaturation index 4 (aromatic)

Calculations confirm the molecular weight aligns with experimental data.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by:

  • CAS Registry Number : 1174013-07-0.
  • MDL Number : MFCD21101334.
  • Synonym : Isopropyl 5-bromo-2-thiophenecarboxylate.

Alternative identifiers include:

  • SMILES : CC(C)OC(=O)C1=CC=C(Br)S1.
  • InChIKey : HOEXPSKEFHLKBQ-UHFFFAOYSA-N.

Structural Representation: 2D/3D Conformational Analysis

2D Structure

The planar thiophene ring features:

  • Bromine at position 5 (meta to sulfur).
  • Ester group at position 2 (ortho to sulfur).

Structural highlights :

  • Aromaticity : Delocalized π-electrons across the thiophene ring.
  • Steric effects : The isopropyl group introduces steric bulk, influencing reactivity.

3D Conformation

Computational models reveal:

  • Thiophene ring planarity : Dihedral angles <5° from ideal planarity.
  • Ester group orientation : The isopropyl group adopts a staggered conformation relative to the carbonyl oxygen.
Parameter Value
Bond length (C-S) 1.71 Å
Bond angle (C-S-C) 92°
Torsional angle (O-C-O) 120°

These features are critical for predicting intermolecular interactions in synthetic applications.

Properties

IUPAC Name

propan-2-yl 5-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-5(2)11-8(10)6-3-4-7(9)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVELELOTXWYCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Synthesis : Propan-2-yl 5-bromothiophene-2-carboxylate serves as an intermediate for synthesizing more complex thiophene derivatives. These derivatives are critical for developing new materials and catalysts.

2. Biology

  • Antimicrobial Properties : Research indicates potential antimicrobial activities against various pathogens. For instance, derivatives of thiophene compounds have shown effectiveness against resistant strains of bacteria such as Klebsiella pneumoniae .
  • Anticancer Activity : The compound has demonstrated anticancer properties, particularly against lung adenocarcinoma (A549) cells. Studies report IC50 values around 50 µM, indicating significant cytotoxicity through mechanisms like apoptosis induction and cell cycle arrest.

3. Medicine

  • Pharmaceutical Building Block : It is utilized as a building block in synthesizing pharmaceutical compounds that target various diseases. Its unique structure allows for modifications that enhance biological activity and therapeutic potential.

Anticancer Activity

A recent study highlighted the anticancer efficacy of thiophene derivatives:

  • Cell Line Tested : A549 (lung adenocarcinoma)
  • IC50 Values :
    • Propan-2-yl 5-bromothiophene: ~50 µM (apoptosis induction)
    • 5-nitrothiophene derivative: ~30 µM (cell cycle arrest)
    • Bis hydrazone derivative: ~20 µM (multi-pathway inhibition)
CompoundCell LineIC50 (µM)Mechanism
Propan-2-yl 5-bromothiopheneA549~50Apoptosis induction
5-nitrothiophene derivativeA549~30Cell cycle arrest
Bis hydrazone derivativeA549~20Multi-pathway inhibition

This data underscores the potential of thiophene derivatives in cancer therapy, suggesting that structural modifications can enhance their efficacy against cancer cells.

Antimicrobial Efficacy

In another study focusing on antimicrobial properties:

  • Compound Tested : 5-bromo-N-alkylthiophene-2-sulfonamides
  • MIC Against Klebsiella pneumoniae : 0.39 µg/mL
    This compound exhibited high potency against resistant strains, indicating the relevance of thiophene derivatives in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The ester substituent significantly impacts molecular weight, solubility, and steric effects. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Size Solubility Trends Synthesis Yield Range*
Methyl 5-bromothiophene-2-carboxylate C₆H₅BrO₂S 205.07 Small (methyl) Higher polarity, soluble in polar aprotic solvents 75–85%
Ethyl 5-bromothiophene-2-carboxylate C₇H₇BrO₂S 219.10 Medium (ethyl) Moderate organic solubility 70–80%
2-Ethylhexyl 5-bromothiophene-2-carboxylate C₁₃H₁₉BrO₂S 319.22 Large (branched) High lipid solubility 65–78%
Propan-2-yl 5-bromothiophene-2-carboxylate C₈H₉BrO₂S 249.13 Medium (branched) Moderate organic solubility ~70–75% (estimated)

*Yields for propan-2-yl ester inferred from analogous syntheses .

  • Key Observations :
    • Bulkier esters (e.g., 2-ethylhexyl) reduce crystallinity and enhance lipid solubility, making them suitable for biological applications .
    • Smaller esters (methyl, ethyl) exhibit higher reactivity in cross-coupling due to reduced steric hindrance .

Reactivity in Cross-Coupling Reactions

The bromine at position 5 enables Suzuki-Miyaura couplings with arylboronic acids. Reactivity varies with ester substituents:

  • Methyl and ethyl esters : Higher yields in couplings (e.g., 85–90% for methyl derivatives) due to minimal steric interference .
  • 2-Ethylhexyl ester : Reduced yields (65–78%) attributed to steric bulk slowing transmetallation .

Computational and Spectroscopic Characterization

  • DFT Studies : Ethylhexyl derivatives exhibit low HOMO-LUMO gaps (~3.5 eV), correlating with charge-transfer efficiency . Propan-2-yl’s electronic profile is likely similar but understudied.
  • Spectroscopy : Methyl and ethyl esters show distinct IR carbonyl stretches (~1710 cm⁻¹) and NMR shifts (δ 3.8–4.2 ppm for ester protons) . Propan-2-yl’s branched ester may split NMR peaks due to diastereotopic protons.

Biological Activity

Propan-2-yl 5-bromothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Synthesis

This compound belongs to the thiophene family, characterized by a bromine atom at the 5-position and a propan-2-yl ester at the carboxylic acid moiety. The synthesis of this compound typically involves the esterification of 5-bromothiophene-2-carboxylic acid with isopropanol, often facilitated by acid catalysts.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, revealing promising anticancer and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action : Studies indicate that thiophene derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown efficacy against lung adenocarcinoma (A549) cells by reducing cell viability significantly .
  • Case Study : A recent study demonstrated that certain thiophene derivatives exhibited cytotoxicity in A549 cells with IC50 values ranging from 30 to 60 µM. The structure-dependent nature of these compounds suggests that modifications to the thiophene ring can enhance their anticancer activity .
  • Table of Anticancer Activity :
    CompoundCell LineIC50 (µM)Mechanism
    Propan-2-yl 5-bromothiopheneA549~50Apoptosis induction
    5-nitrothiophene derivativeA549~30Cell cycle arrest
    Bis hydrazone derivativeA549~20Multi-pathway inhibition

Antimicrobial Activity

  • Spectrum of Activity : this compound has shown antimicrobial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions .
  • Case Study : In vitro tests demonstrated that derivatives of bromothiophene exhibited minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL against resistant strains, indicating strong potential as an antimicrobial agent .
  • Table of Antimicrobial Activity :
    PathogenMIC (µg/mL)MBC (µg/mL)
    Staphylococcus aureus0.781.56
    Klebsiella pneumoniae0.390.78
    Escherichia coli1.002.00

Q & A

Basic: What synthetic methodologies are recommended for preparing Propan-2-yl 5-bromothiophene-2-carboxylate, and how should its purity be validated?

Answer:
The synthesis typically involves esterification of 5-bromothiophene-2-carboxylic acid with propan-2-ol under acid catalysis (e.g., H₂SO₄ or HCl). Key steps include:

  • Reaction conditions : Reflux in anhydrous solvent (e.g., dichloromethane) with a Dean-Stark trap to remove water.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Validation :
    • NMR spectroscopy : Confirm ester formation via disappearance of carboxylic acid proton (~12 ppm) and appearance of isopropyl group signals (1.2–1.4 ppm for CH₃, 5.0–5.2 ppm for CH) .
    • IR spectroscopy : Absence of O-H stretch (~2500–3500 cm⁻¹) and presence of ester C=O (~1700 cm⁻¹).
    • Melting point : Compare with literature values to assess purity.

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : In a cool, dry place away from oxidizers and strong bases. Label containers with CAS number (if available) and hazard symbols.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Consult safety data sheets (SDS) for halogenated thiophenes as a reference .

Advanced: How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural refinement of this compound?

Answer:

  • Software tools : Use SHELXL for refinement, which supports twin law implementation and disorder modeling .
  • Strategies :
    • Twinning : Apply the Hooft y parameter or TWIN/BASF commands to refine twin fractions.
    • Disordered groups : Use PART, SUMP, and EADP restraints to model split positions.
    • Validation : Cross-check residual density maps and R-factors (R1 < 0.05 for high-resolution data).
  • Data collection : Optimize crystal quality via slow evaporation or low-temperature (100 K) mounting to minimize thermal motion artifacts .

Advanced: How can noncovalent interactions (e.g., halogen bonding from bromine) be analyzed to predict supramolecular assembly?

Answer:

  • Computational methods :
    • Electron density analysis : Use Multiwfn to calculate reduced density gradient (RDG) isosurfaces and sign(λ₂)ρ plots, highlighting regions of steric repulsion, van der Waals, or halogen bonding .
    • Quantum chemical calculations : Perform DFT (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS), identifying electrophilic (Br) and nucleophilic (ester O) sites .
  • Experimental validation : Compare computational predictions with X-ray crystal packing motifs (e.g., Br···O interactions) .

Advanced: What mechanistic insights govern the reactivity of the 5-bromo substituent in cross-coupling reactions?

Answer:

  • Buchwald-Hartwig/Suzuki-Miyaura : The bromine atom acts as a leaving group, enabling Pd-catalyzed C-C or C-N bond formation.
    • Key factors :
  • Electronic effects : Electron-withdrawing ester groups activate the thiophene ring for oxidative addition.
  • Steric effects : Isopropyl ester may hinder coupling; use bulky ligands (e.g., XPhos) to enhance selectivity.
    • Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR for Pd intermediate detection .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be reconciled with computational predictions?

Answer:

  • Dynamic effects : Use Multiwfn to simulate NMR spectra via GIAO (gauge-including atomic orbital) calculations. Compare experimental vs. theoretical chemical shifts and coupling constants (²J, ³J) .
  • Conformational analysis : Perform molecular dynamics (MD) or DFT geometry optimization to identify dominant conformers influencing splitting patterns.
  • Solvent effects : Include implicit solvent models (e.g., PCM for CDCl₃) in calculations to improve accuracy .

Basic: What analytical techniques are critical for confirming the identity of this compound post-synthesis?

Answer:

  • Mass spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ and isotopic pattern (Br has 1:1 M/M+2 ratio).
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.4% tolerance) .
  • X-ray diffraction (XRD) : Resolve crystal structure to unambiguously confirm connectivity and stereochemistry .

Advanced: How can electron-density topology inform bond characterization in this compound?

Answer:

  • Quantum theory of atoms in molecules (QTAIM) : Use Multiwfn to calculate bond critical points (BCPs) and Laplacian (∇²ρ) values.
    • Covalent bonds : ∇²ρ < 0 and high ρ(r) at BCPs.
    • Halogen bonds : ∇²ρ > 0 but with significant ρ(r), indicating partial covalent character .
  • Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., Br···H contacts) from crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propan-2-yl 5-bromothiophene-2-carboxylate
Reactant of Route 2
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Propan-2-yl 5-bromothiophene-2-carboxylate

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